Cas no 357-98-2 (1,1,2,3,3,3-Hexafluoropropoxybenzene)

1,1,2,3,3,3-Hexafluoropropoxybenzene is a fluorinated aromatic ether characterized by its high thermal and chemical stability due to the presence of multiple fluorine atoms. The hexafluoropropoxy group enhances its resistance to oxidation and degradation, making it suitable for applications in high-performance materials and specialty solvents. Its low surface energy and hydrophobic properties are advantageous in coatings and surface modification technologies. Additionally, the compound's unique electronic effects may be leveraged in pharmaceutical or agrochemical intermediates. The fluorine-rich structure also contributes to its inertness, allowing for use in harsh environments. This compound is typically handled under controlled conditions due to its specialized nature.
1,1,2,3,3,3-Hexafluoropropoxybenzene structure
357-98-2 structure
Product Name:1,1,2,3,3,3-Hexafluoropropoxybenzene
CAS No:357-98-2
MF:C9H6F6O
MW:244.133763790131
MDL:MFCD00155854
CID:304376
PubChem ID:2775033
Update Time:2025-06-09

1,1,2,3,3,3-Hexafluoropropoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,(1,1,2,3,3,3-hexafluoropropoxy)-
    • 1,1,2,3,3,3-Hexafluoropropoxybenzene
    • Benzene, (1,1,2,3,3,3-hexafluoropropoxy)-
    • 1,1,2,3,3,3-hexakis(fluoranyl)propoxybenzene
    • A822983
    • MFCD00155854
    • AKOS007930745
    • 357-98-2
    • FT-0605971
    • DTXSID80379342
    • UOIMAHYTZWHKGZ-UHFFFAOYSA-N
    • SCHEMBL706601
    • (1,1,2,3,3,3-hexafluoropropoxy)benzene
    • DB-048872
    • MDL: MFCD00155854
    • Inchi: 1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H
    • InChI Key: UOIMAHYTZWHKGZ-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)C(OC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 244.03200
  • Monoisotopic Mass: 244.03228378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Boiling Point: 79-81°C 51mm
  • PSA: 9.23000
  • LogP: 3.55860

1,1,2,3,3,3-Hexafluoropropoxybenzene Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

1,1,2,3,3,3-Hexafluoropropoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,1,2,3,3,3-Hexafluoropropoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
001196-25g
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2 97%
25g
3673CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
001196-5g
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2 97%
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845CNY 2021-05-08
TRC
H294743-50mg
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2
50mg
$ 50.00 2022-06-04
TRC
H294743-100mg
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2
100mg
$ 65.00 2022-06-04
TRC
H294743-500mg
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2
500mg
$ 80.00 2022-06-04
abcr
AB256377-5 g
1,1,2,3,3,3-Hexafluoropropoxybenzene, 97%; .
357-98-2 97%
5g
€59.80 2023-06-22
abcr
AB256377-25 g
1,1,2,3,3,3-Hexafluoropropoxybenzene, 97%; .
357-98-2 97%
25g
€204.70 2023-06-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
001196-5g
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2 97%
5g
845.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
001196-25g
1,1,2,3,3,3-Hexafluoropropoxybenzene
357-98-2 97%
25g
3673.0CNY 2021-07-05
abcr
AB256377-5g
1,1,2,3,3,3-Hexafluoropropoxybenzene, 97%; .
357-98-2 97%
5g
€59.80 2024-06-09

1,1,2,3,3,3-Hexafluoropropoxybenzene Related Literature

  • 1. Polyhalogenoheterocyclic compounds. Part 38. Reactions of fluorinated-alkenes and -cycloalkenes with difunctional nucleophiles
    Andrew E. Bayliff,Martin R. Bryce,Richard D. Chambers J. Chem. Soc. Perkin Trans. 1 1987 763

Additional information on 1,1,2,3,3,3-Hexafluoropropoxybenzene

Chemical Profile of 1,1,2,3,3,3-Hexafluoropropoxybenzene (CAS No. 357-98-2)

1,1,2,3,3,3-Hexafluoropropoxybenzene, identified by the chemical abstracts service number CAS No. 357-98-2, is a fluorinated aromatic ether that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and functional properties. This compound belongs to the class of perfluorinated alcohols and exhibits remarkable stability and reactivity that make it a valuable intermediate in synthetic chemistry.

The molecular structure of 1,1,2,3,3,3-Hexafluoropropoxybenzene consists of a benzene ring substituted with a hexafluoropropoxy group. The presence of six fluorine atoms in the propyl side chain imparts exceptional thermal stability and resistance to chemical degradation, which are critical attributes for applications in high-performance materials and specialty chemicals. This perfluorinated ether has found utility as a solvent and reactant in various organic transformations, particularly in cross-coupling reactions where its electron-withdrawing nature enhances reaction efficiency.

In recent years, 1,1,2,3,3,3-Hexafluoropropoxybenzene has been explored for its potential applications in pharmaceutical synthesis. Its ability to act as a protecting group for hydroxyl functionalities has been demonstrated in the development of complex drug molecules. For instance, researchers have utilized this compound to facilitate the synthesis of novel heterocyclic compounds that exhibit promising biological activity. The fluorine atoms in its structure contribute to metabolic stability, making it an attractive candidate for drug design where increased bioavailability is desired.

Moreover, the compound's unique electronic properties have led to investigations in the realm of organic electronics. The strong electron-withdrawing effect of the fluorine atoms enhances the dipole moment of 1,1,2,3,3,3-Hexafluoropropoxybenzene, making it a suitable candidate for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Recent studies have shown that incorporating this fluorinated ether into polymer matrices can improve charge transport properties and thermal performance in electronic devices.

The synthesis of 1,1,2,3,3,3-Hexafluoropropoxybenzene typically involves the reaction of phenol with hexafluoropropanol under acidic conditions or through metal-catalyzed coupling reactions. Advances in catalytic systems have enabled more efficient and scalable production methods for this compound. For example, palladium-catalyzed cross-coupling reactions have been optimized to achieve high yields with minimal byproducts.

From an industrial perspective, 1 , 1 , 2 , 3 , 3 , 3 -Hexafluoropropoxybenzene finds applications as a high-performance solvent for polar aprotic systems. Its compatibility with various organic solvents and its resistance to hydrolysis make it ideal for use in industrial cleaning processes and as a medium for large-scale chemical reactions. Additionally, 1 , 1 , 2 , 3 , 3 , 3 -Hexafluoropropoxybenzene has been employed in the production of specialty coatings that exhibit enhanced durability and chemical resistance.

Environmental considerations are also important when evaluating the use of hexafluoropropoxybenzene derivatives like CAS No. 357-98-2. While perfluorinated compounds are known for their environmental persistence, research efforts have focused on developing greener synthetic routes that minimize waste generation and reduce hazardous byproducts. Innovations such as flow chemistry and biocatalysis offer promising alternatives for producing fluorinated compounds while adhering to sustainable practices.

In conclusion, 1 , 1 , 2 , 3 , 3 , 3 -Hexafluoropropoxybenzene (CAS No. 357-98-2) is a multifaceted compound with diverse applications spanning pharmaceuticals, materials science, and electronics. Its unique structural features provide advantages in terms of thermal stability, chemical reactivity, and electronic properties, making it indispensable in modern chemical research and industrial processes. As scientific understanding advances, further innovations are expected to emerge, expanding the utility of this fascinating fluorinated ether.

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